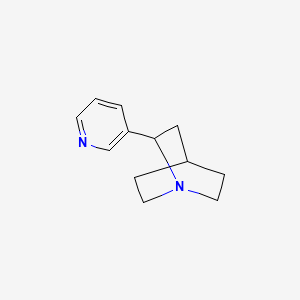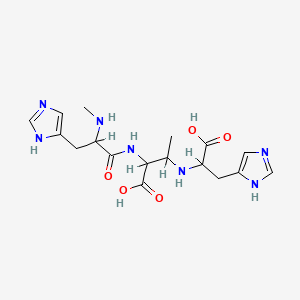
2-(3-Pyridyl)-1,4-ethanopiperidine
Vue d'ensemble
Description
The compound “2-(3-Pyridyl)-1,4-ethanopiperidine” seems to be a complex organic molecule. It likely contains a pyridyl group, which is a fragment of a pyridine ring, and an ethanopiperidine group, which is a type of piperidine .
Synthesis Analysis
While specific synthesis methods for “2-(3-Pyridyl)-1,4-ethanopiperidine” are not available, pyrrolidine derivatives, which are similar to piperidines, can be synthesized from different cyclic or acyclic precursors . Pyridine derivatives can also be synthesized through various methods, such as the addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis
The molecular structure of “2-(3-Pyridyl)-1,4-ethanopiperidine” would likely be influenced by the properties of its constituent groups. Pyrrolidine rings, for example, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Pyridyl)-1,4-ethanopiperidine” would depend on its specific structure and functional groups. Pyrrolidine derivatives, for instance, can undergo various reactions depending on their substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Pyridyl)-1,4-ethanopiperidine” would be influenced by its molecular structure. For example, the presence of a pyridyl group could impact its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Fluorescent Labeling
- 2-(3-Pyridyl)-1,4-ethanopiperidine derivatives have been synthesized for use in fluorescent labeling of amino acids and peptides. These derivatives facilitate the creation of N-terminal fluorescence-labeled peptides, providing valuable tools in biochemistry and molecular biology for studying protein structures and functions (Mega, Hamazume, & Ikenaka, 1988).
Development of Water-Soluble Complex Catalysts
- The compound has been involved in the synthesis of bidentate and monodentate pyridyl phosphines. These phosphines are integral in developing water-soluble complex catalysts, which have significant implications in green chemistry and industrial catalysis (Bowen, Garner, Berners‐Price, Jenkins, & Sue, 1998).
Molecular Complexes and Supramolecular Chemistry
- The compound plays a role in forming molecular complexes and cocrystals, contributing to the field of supramolecular chemistry. This includes studies on acid-pyridine hydrogen bonding in neutral and ionic complexes, which are essential for understanding molecular interactions and designing new materials (Bhogala & Nangia, 2003).
Radioprotection Research
- Derivatives of 2-(3-Pyridyl)-1,4-ethanopiperidine have been evaluated as potential radioprotective agents. This research is crucial in developing treatments that protect against radiation exposure, which has applications in medical treatments and radiological defense (Barnes, Fatôme, Jones, & Murray, 1988).
Coordination Chemistry and Bioinorganic Studies
- The compound is used in the synthesis of various metal complexes, including Copper(II) complexes. These studies contribute to coordination chemistry and have implications in fields like bioinorganic chemistry and materials science (Itoh, Nakazawa, Maeda, Kano, Mizutani, & Kodera, 2005).
Synthesis of Fused Polyheterocycles
- It is instrumental in the chemoselective directed metallation of chloropyridine, leading to the synthesis of fused polyheterocycles. This synthesis is important in medicinal chemistry for the development of novel therapeutic agents (Trécourt, Marsais, Güngör, & Quéguiner, 1990).
Peptide Synthesis
- 2-(3-Pyridyl)-1,4-ethanopiperidine derivatives are used in the preparation of 2-pyridyl esters for peptide synthesis. This application is crucial in the synthesis of peptides and proteins, which are fundamental in drug development and biological research (Dutta & Morley, 1971).
Anticancer Research
- The compound has been incorporated into ruthenium(II) complexes studied for their anticancer properties. Understanding the interactions of these complexes with biological systems contributes to the development of new cancer treatments (Pierroz et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10/h1-2,5,9-10,12H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPZLAZNIGNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436425 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridyl)-1,4-ethanopiperidine | |
CAS RN |
91556-75-1 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91556-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RJR-2429 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6T24QLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: How does RJR-2429 interact with nAChRs, and what are the downstream effects?
A1: RJR-2429 acts as a selective agonist at certain nAChR subtypes. It demonstrates high potency in activating human muscle nAChRs, leading to muscle contraction []. It exhibits a markedly lower potency at nAChRs in the PC12 cell line, suggesting subtype selectivity []. This selectivity is further evidenced by its potent inhibition of nicotine-stimulated ion flux in rat thalamic synaptosomes, indicating an antagonistic effect at this particular nAChR subtype []. Additionally, RJR-2429 acts as a partial agonist at nAChRs involved in dopamine release from rat synaptosomal preparations []. These findings highlight its complex pharmacological profile with varying effects depending on the nAChR subtype.
Q2: How does the structure of RJR-2429 relate to its activity at different nAChR subtypes?
A2: Research suggests that modifications to the core structure of RJR-2429 can significantly impact its affinity and selectivity for different nAChR subtypes []. For example, expanding the bicyclic ring system to form 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane results in increased selectivity for the muscle (α1βγδ) nAChR subtype []. This highlights the importance of structural features in determining the pharmacological profile of RJR-2429 and its analogs. Further investigation into structure-activity relationships could lead to the development of more selective ligands targeting specific nAChR subtypes for therapeutic purposes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)



![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)


![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)



